molecular formula C10H21NOS B075496 Pebulate CAS No. 1114-71-2

Pebulate

Cat. No. B075496
CAS RN: 1114-71-2
M. Wt: 203.35 g/mol
InChI Key: SGEJQUSYQTVSIU-UHFFFAOYSA-N
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Description

Pebulate is a novel and promising compound with a wide range of potential applications in scientific research. It is an organic compound composed of two nitrogen atoms, one sulfur atom, and three oxygen atoms. This compound is a powerful inhibitor of enzymes involved in the metabolism of carbohydrates, proteins, and lipids. It has been extensively studied in various laboratory settings and is being considered for use in a variety of medical and research applications.

Scientific Research Applications

  • Effect on Very Long Chain Fatty Acid Biosynthesis :

    • Pebulate and its sulphoxide were investigated for their effects on the synthesis of very long chain fatty acids (VLCFAs) in vivo. The sulphoxide caused greater inhibition of VLCFA synthesis than this compound, suggesting that it's the more physiologically active form of the herbicide. This inhibition might be linked to its herbicidal activity as VLCFAs are crucial for plant surface wax synthesis (Barrett & Harwood, 1998).
  • Impact on Magnesium Calcium Ratio and Blood Urea Nitrogen Levels

    :

    • Studies on sheep and cattle exposed to this compound showed no significant change in the Mg:Ca ratio in the plasma of sheep. However, when an emulsifiable concentrate was given to cattle, there was a significant decrease in the Mg:Ca ratios and kidney damage, indicating potential toxicity concerns (Hunt et al., 1971).
  • Interaction with Naphthalic Anhydride and Safeners :

    • This compound's inhibition of VLCFA synthesis can be counteracted by naphthalic anhydride, a safener. This study demonstrated the specificity in the relationship between waveform characteristics and biological outcomes, highlighting the potential for mitigating the herbicidal effects of this compound (Barrett & Harwood, 1998).
  • This compound's Herbicidal Action and Interaction with Dichlormid :

    • This compound inhibits fatty acid elongation necessary for surface lipid biosynthesis. The study found that pretreatment with the safener dichlormid restored fatty acid elongation in barley but not in this compound-exposed oats. This research provides insights into how the herbicidal effect of this compound can be reversed and its implications for crop safety (Baldwin et al., 2000).
  • Effects on Fallow Weed Composition :

    • Experiments conducted on fallow tobacco ground observed changes in volunteer fallow weed communities following the use of this compound. It showed good control of certain noxious weeds and permitted a fallow dominated by green summer grass, indicating its effectiveness in weed management (Fitzsimon, 1970).
  • Sulfoxidation and Metabolism in Mammals :

    • Studies indicate that the liver of mice and other mammals oxidizes various thiocarbamate herbicides, including this compound, to their corresponding sulfoxide, which is then cleaved by the liver soluble-glutathione system. These sulfoxides are also detected as transient metabolites in the liver, suggesting a detoxification mechanism for thiocarbamate herbicides in mammals (Casida et al., 1975).
  • Adsorption, Volatility, and Migration in Soil :

    • The adsorption and migration of this compound in different soil types were studied. It was found that this compound was adsorbed to the greatest degree by any one of the soils or adsorbents used. The study provided insights into the environmental behavior of this compound and its potential impact on ecosystems (Koren et al., 1969).

Safety and Hazards

Pebulate may be harmful if swallowed and toxic to aquatic life with long-lasting effects . Contact may cause burns to skin and eyes . Inhalation of material may be harmful . Fire may produce irritating, corrosive, and/or toxic gases . Some liquids produce vapors that may cause dizziness or suffocation . Runoff from fire control may cause pollution .

Mechanism of Action

Target of Action

Pebulate, a thiocarbamate herbicide, primarily targets acetylcholinesterase . Acetylcholinesterase plays a crucial role in terminating signal transduction at the neuromuscular junction by rapidly hydrolyzing the acetylcholine released into the synaptic cleft .

Mode of Action

This compound acts as an inhibitor of acetylcholinesterase . By suppressing the action of this enzyme, it disrupts the normal functioning of the neuromuscular junction, leading to the accumulation of acetylcholine in the synaptic cleft . This results in continuous stimulation of the muscles, which can lead to a variety of symptoms.

Biochemical Pathways

This compound affects the fatty acid elongation pathway . It acts on fatty acid elongation enzymes, reducing the content of long-chain fatty acids . Additionally, this compound appears to repress the upstream enzyme KCS, which participates in the fatty acid elongation pathway .

Pharmacokinetics

Like other thiocarbamates, it is likely to be metabolized via sulfoxidation and conjugation with glutathione . The conjugation product is then cleaved to a cysteine derivative, which is metabolized to a mercapturic acid compound .

Result of Action

The inhibition of fatty acid elongation by this compound leads to a significant reduction in the synthesis of very long chain fatty acids (VLCFAs) . This, in turn, inhibits the accumulation of suberin, an opaque layer composed of aliphatic polyester of modified fatty acids, in the fruit exocarp .

Action Environment

Environmental factors can influence the action of this compound. For example, the compound’s systemic toxicity has been evaluated by the US EPA, which has defined an Acceptable Daily Intake (ADI) for this compound . This suggests that the compound’s action, efficacy, and stability can be influenced by factors such as dosage and exposure frequency.

Biochemical Analysis

Biochemical Properties

Pebulate interacts with enzymes involved in fatty acid synthesis, particularly those involved in the elongation of long-chain fatty acids . It acts as an inhibitor, reducing the content of these fatty acids and thereby influencing the biochemical reactions in which they participate .

Cellular Effects

The effects of this compound on cells are primarily observed in its impact on the formation of suberin, a layer composed of aliphatic polyester of modified fatty acids . By inhibiting the synthesis of long-chain fatty acids, this compound reduces the accumulation of suberin in the exocarp of certain fruits .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting the activity of key enzymes in the fatty acid elongation pathway . This results in a decrease in the biosynthesis of long-chain fatty acids, which in turn leads to a reduction in suberin formation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound on suberin formation can be observed over time. The application of this compound reduces the accumulation of the suberin layer in the exocarp of certain fruits

Metabolic Pathways

This compound is involved in the metabolic pathway of fatty acid synthesis. It interacts with key enzymes in this pathway, particularly those involved in the elongation of long-chain fatty acids .

Subcellular Localization

Current research has primarily focused on its role in inhibiting fatty acid synthesis and its impact on suberin formation .

properties

IUPAC Name

S-propyl N-butyl-N-ethylcarbamothioate
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InChI

InChI=1S/C10H21NOS/c1-4-7-8-11(6-3)10(12)13-9-5-2/h4-9H2,1-3H3
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InChI Key

SGEJQUSYQTVSIU-UHFFFAOYSA-N
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Canonical SMILES

CCCCN(CC)C(=O)SCCC
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Molecular Formula

C10H21NOS
Record name PEBULATE
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DSSTOX Substance ID

DTXSID8021199
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Molecular Weight

203.35 g/mol
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Physical Description

Pebulate is a colorless to yellow liquid with aromatic odor. Non corrosive. Used as an herbicide., Colorless or yellow liquid; [HSDB] Slightly yellow liquid; [MSDSonline]
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Boiling Point

142 °C at 20 mm Hg
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Flash Point

124 °F (OPEN CUP)
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Solubility

Very soluble in acetone, benzene, methanol, Soluble in xylene, Miscible with acetone, benzene, isopropanol, methanol and xylene., In water, 100 mg/L at 25 °C, Miscible with kerosene, methylisobutyl ketone, 4-methylpentan-2-one
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Density

0.9458 at 30 °C/4 °C
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Vapor Pressure

0.08 [mmHg], VP: 9 Pa at 30 °C /6.751X10-2 mm Hg/, 8.85X10-2 mm Hg at 25 °C
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Mechanism of Action

The thiocarbamates, such as pebulate (S-propyl butyl (ethyl) thiocarbamate) are a well-established class of herbicides. They inhibit fatty acid elongation, which is necessary for the biosynthesis of constituents of surface waxes and suberin and this has been proposed to be important for their toxicity.
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Impurities

Tech material is 95% pure
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Color/Form

Colorless or yellow liquid

CAS RN

1114-71-2
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Record name S-Propyl-N-butyl-N-ethylthiocarbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does pebulate affect plants?

A1: this compound disrupts fatty acid elongation, a crucial process for the biosynthesis of essential plant components like surface waxes and suberin. [] This disruption ultimately hinders the growth and development of susceptible plant species.

Q2: Is there a specific metabolic process in plants that is particularly susceptible to this compound?

A2: Yes, this compound primarily targets the synthesis of very long chain fatty acids (VLCFAs). This inhibition of VLCFA formation is strongly correlated with the herbicidal activity of this compound and other thiocarbamates. []

Q3: Does this compound affect all plant species equally?

A3: No, this compound exhibits selectivity in its action. For example, while both barley and wild oats are susceptible to this compound, the safener dichlormid can prevent the inhibition of VLCFA synthesis in barley but not in wild oats. [, ] This suggests that the target site or the metabolic pathways involved in this compound detoxification might differ between species.

Q4: What is the chemical structure of this compound?

A4: this compound is a thiocarbamate with the chemical name S-propyl butylethylthiocarbamate.

Q5: Can you provide spectroscopic data for this compound?

A5: While the provided research papers do not include detailed spectroscopic data, high-resolution quadrupole-orbitrap (Q-Orbitrap) mass spectrometry has been used to characterize this compound and differentiate it from its structural isomer, vernolate, based on their unique MS/MS product ions. []

Q6: How stable is this compound in the soil?

A6: this compound persistence in soil is influenced by factors such as soil type, organic matter content, and microbial activity. [, ] Soils with moderate adsorptive capacities tend to retain this compound longer, leading to increased exposure to microbial degradation. []

Q7: Are there any formulation strategies to improve this compound's efficacy?

A7: Research suggests that subsurface application of this compound, particularly at a depth of 1.5 inches, can enhance its control over weeds like yellow nutsedge (Cyperus esculentus) compared to surface application followed by incorporation. []

Q8: Can this compound be used in combination with other herbicides?

A8: Yes, this compound is often used in combination with other herbicides to broaden the weed control spectrum. For instance, in tomato production, this compound is frequently combined with herbicides like napropamide and metribuzin to enhance weed control and improve tomato yields. [, , ]

Q9: Does this compound pose any environmental risks?

A9: While this compound is an effective herbicide, its use necessitates careful consideration of potential environmental impacts. Like other thiocarbamates, this compound can leach through the soil profile, potentially contaminating groundwater resources. [, ] The extent of leaching is influenced by factors such as soil type, rainfall, and this compound's inherent properties.

Q10: Is there any information available regarding this compound's toxicity?

A10: The provided research papers primarily focus on this compound's efficacy as a herbicide and its behavior in the environment. Information regarding its toxicological profile and safety data is limited within the scope of these studies.

Q11: What are potential future research directions for this compound?

A11: Future research on this compound could focus on:

  • Understanding resistance mechanisms: Identifying potential resistance mechanisms in weeds to this compound and other thiocarbamates. [, ]

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